Free Thiol Cytotoxicity: DM1 vs. DM4 and Parent Maytansine
The unconjugated thiol S-methyl-DM1 (DM1-SMe) is 3- to 10-fold more potent than the parent natural product maytansine, but 20- to 50-fold less potent than the S-methyl derivative of DM4 (DM4-SMe). In a panel of human tumor cell lines, DM1-SMe exhibits IC50 values ranging from 0.003 to 0.01 nM (3–10 pM), whereas maytansine shows IC50 values of approximately 0.03 nM under comparable conditions [1]. In contrast, DM4-SMe achieves IC50 values as low as 1 pM (0.001 nM), representing a 20–50× potency advantage over DM1-SMe [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.003–0.01 nM (DM1-SMe) |
| Comparator Or Baseline | Maytansine: ~0.03 nM; DM4-SMe: ~0.001 nM (1 pM) |
| Quantified Difference | DM1-SMe is 3–10× more potent than maytansine; DM4-SMe is 20–50× more potent than DM1-SMe |
| Conditions | Panel of human tumor cell lines; standard 72–96 h MTT/CTG viability assays |
Why This Matters
This potency differential dictates the maximum tolerated dose and therapeutic window in ADC design; DM1's intermediate potency enables higher DAR (drug-to-antibody ratio) and reduced off-target toxicity compared to the ultra-potent DM4.
- [1] Cenmed. (n.d.). DM1-SMe (C09-1125-614) Product Page. View Source
- [2] Widdison, W. C., et al. (2006). Semisynthetic maytansine analogues for the targeted treatment of cancer. *Journal of Medicinal Chemistry*, 49(14), 4392–4408. View Source
